![molecular formula C25H26FN5O3S B2822643 N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea CAS No. 1112341-59-9](/img/structure/B2822643.png)

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

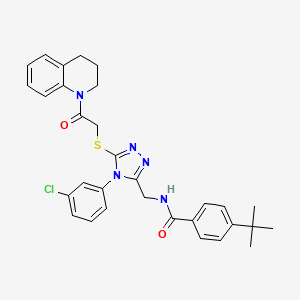

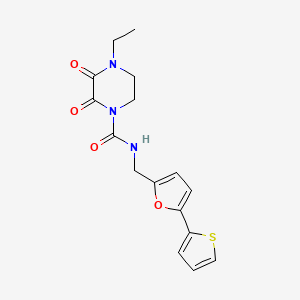

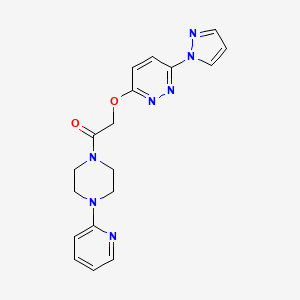

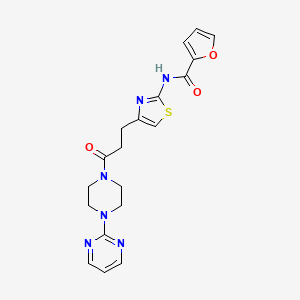

“N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The compound also contains a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring with a chlorine substituent, and a phenyl ring with three methoxy groups. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Scientific Research Applications

1. Synthesis and Structural Analysis

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea is involved in the synthesis of novel indole derivatives, which have diverse applications across different fields. The derivatives synthesized include various novel indole-based compounds characterized using spectroscopic techniques and X-ray diffraction (XRD) studies. These compounds exhibit fine nonlinear optical (NLO) properties, indicating potential high-tech applications (Tariq et al., 2020).

2. Antioxidant Activity

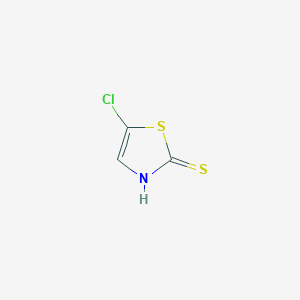

Research has been conducted on urea, thiourea, and selenourea derivatives with thiazole moieties. These derivatives exhibit significant antioxidant activity, particularly those containing selenourea functionality alongside halogen groups. They have shown potent antioxidant capabilities, hinting at their potential as new classes of antioxidant agents (Reddy et al., 2015).

3. Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The inhibition effect of these compounds has been confirmed through various methods, suggesting their potential in preventing steel corrosion, which is a significant industrial concern (Mistry et al., 2011).

4. Photocatalytic Activity

The compound has been studied for its role in enhancing photocatalytic activity, particularly in relation to degrading organic pollutants. Modified titania photocatalysts, including urea derivatives, have been successful in degrading pollutants like 4-chlorophenol and urea, alongside concurrent hydrogen production, highlighting their potential in environmental cleanup and energy production (Kim et al., 2012).

5. Cytokinin Activity

Certain urea derivatives have been identified as possessing cytokinin activity, which influences plant growth and development. These compounds, such as N-phenyl-N'-(4-pyridyl)urea derivatives, have been shown to positively regulate cell division and differentiation in plants, offering potential applications in agriculture and horticulture (Ricci & Bertoletti, 2009).

6. Photodegradation Studies

The compound's derivatives have been investigated for their photodegradation properties in different media, such as water and other solvents. These studies are crucial in understanding the environmental impact and degradation pathways of these chemicals (Guoguang et al., 2001).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one, primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

The compound interacts with ENTs, demonstrating a higher selectivity towards ENT2 than ENT1 . It acts as an inhibitor of these transporters, affecting the uptake of nucleosides .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various cellular processes that rely on these nucleotides.

Result of Action

The compound’s action results in the inhibition of ENTs, leading to a decrease in nucleoside uptake . This can affect various cellular processes that rely on these nucleotides.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as our compound of interest, have been found to interact with multiple receptors, suggesting a broad spectrum of potential biochemical interactions .

Cellular Effects

Given the broad biological activities of indole derivatives, it is possible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3S/c1-28-19-9-8-16(34-3)14-17(19)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIQSEJNYVHDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)